REACTION_CXSMILES
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Cl[C:2]1[N:6]([CH3:7])[C:5]2[CH:8]=[CH:9][CH:10]=[CH:11][C:4]=2[N:3]=1.[Br:12][C:13]1[CH:19]=[CH:18][C:16]([NH2:17])=[CH:15][CH:14]=1>>[Br:12][C:13]1[CH:19]=[CH:18][C:16]([NH:17][C:2]2[N:6]([CH3:7])[C:5]3[CH:8]=[CH:9][CH:10]=[CH:11][C:4]=3[N:3]=2)=[CH:15][CH:14]=1
|
Name
|
|
Quantity
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0.639 g
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Type
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reactant
|
Smiles
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ClC1=NC2=C(N1C)C=CC=C2
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Name
|
|
Quantity
|
0.71 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(N)C=C1
|
Control Type
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UNSPECIFIED
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Setpoint
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170 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting brown solid was cooled to room temperature
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Type
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WASH
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Details
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washed with three 5-mL portions of heptane
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Type
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CUSTOM
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Details
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triturated with toluene
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)NC1=NC2=C(N1C)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.12 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 96.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |